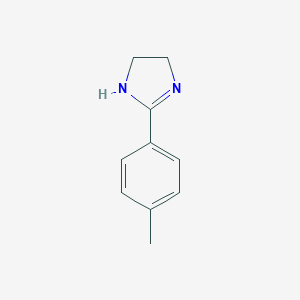

2-(4-methylphenyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGKMJYQQUTBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282738 | |

| Record name | 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-58-0 | |

| Record name | NSC27752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylphenyl)imidazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRD74D3TP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Reactants :

-

4-Methylbenzaldehyde (1.0 equiv)

-

Ethylenediamine (1.2 equiv)

-

Ammonium acetate (10 mol%)

-

-

Solvent : Ethanol or acetic acid, which acts as both solvent and acid catalyst.

-

Temperature : Reflux at 80–100°C for 6–8 hours.

The reaction mechanism begins with the nucleophilic attack of ethylenediamine on the carbonyl carbon of 4-methylbenzaldehyde, forming a Schiff base intermediate. Ammonium acetate facilitates proton transfer, enabling cyclization to form the dihydroimidazole ring.

Yield and Purification

-

Crude Yield : 70–85%

-

Purification : Column chromatography using silica gel and ethyl acetate/hexane (3:7) or recrystallization from ethanol.

-

Purity : >95% (confirmed by HPLC).

Oxidative Cyclization of Methyl Ketone Precursors

An alternative route involves the oxidative cyclization of 1-(4-methylphenyl)-2-aminoethanol using selenium dioxide (SeO₂) as an oxidizing agent. This method is advantageous for substrates sensitive to acidic conditions.

Reaction Workflow

Key Parameters

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 hours |

| Temperature | 25°C (oxidation), 80°C (cyclization) |

| Yield | 60–75% |

| Byproducts | Selenides (removed via filtration) |

Catalytic Methods Using Lewis Acids

Lewis acids such as Fe₃O₄@SiO₂/bipyridinium nanocomposite (Fe₃O₄@SiO₂/BNC) enhance reaction efficiency in solvent-free conditions.

Procedure

-

Reactants :

-

4-Methylbenzaldehyde (1.0 equiv)

-

Ethylenediamine (1.1 equiv)

-

Ammonium acetate (5 mol%)

-

-

Catalyst : Fe₃O₄@SiO₂/BNC (2 wt%)

-

Conditions :

-

Solvent-free, 100°C, 2 hours.

-

Advantages

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to improve heat transfer and reduce reaction time.

Optimized Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 8 hours | 2 hours |

| Temperature | 80°C | 120°C |

| Catalyst Loading | 10 mol% | 5 mol% |

| Annual Output | N/A | 10–50 metric tons |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 70–85 | >95 | Moderate | Medium (solvent use) |

| Oxidative Cyclization | 60–75 | 90 | Low | High (SeO₂ waste) |

| Catalytic (Fe₃O₄@SiO₂) | 88–92 | 98 | High | Low (solvent-free) |

Mechanistic Insights and Side Reactions

Common Side Reactions

-

Over-Oxidation : In oxidative methods, excessive SeO₂ leads to fully aromatic imidazoles.

-

Polymerization : Ethylenediamine may form oligomers at high temperatures, mitigated by stoichiometric control.

Advanced Purification Techniques

| Technique | Conditions | Outcome |

|---|---|---|

| Column Chromatography | Silica gel, ethyl acetate/hexane | 95–98% purity |

| Recrystallization | Ethanol, −20°C cooling | 90–93% purity |

| Distillation | Reduced pressure (10 mmHg) | Removes low-boiling impurities |

Quality Control and Characterization

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield dihydroimidazole derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.

Reduction: Dihydroimidazole derivatives.

Substitution: Phenyl ring-substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole serves as a building block for synthesizing more complex molecules. It can undergo various chemical transformations:

- Oxidation : Converts to imidazole derivatives.

- Reduction : Yields dihydroimidazole derivatives.

- Substitution Reactions : The phenyl ring can participate in electrophilic substitution reactions.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Investigations into its mechanism suggest it may modulate inflammatory pathways .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

- Cancer Research : Certain derivatives have demonstrated cytotoxic effects against human cancer cell lines. For instance, compounds derived from this imidazole showed IC50 values in the range of 2.38–3.77 µM against cervical and bladder cancer cell lines .

- Neuropharmacology : The compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing novel formulations in various sectors such as agriculture and pharmaceuticals.

Case Study 1: Anticancer Activity

A study evaluated a series of compounds based on this compound against human cancer cell lines. The results indicated that specific substitutions on the imidazole ring significantly enhanced cytotoxicity. For example, one derivative exhibited an IC50 value comparable to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, demonstrating effectiveness that suggests potential as a lead compound for developing new antibiotics. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group could enhance activity .

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the reuptake of monoamines by neurons, affecting neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Receptor Selectivity: Bulky substituents, as seen in TEIMD, improve selectivity for imidazoline-2 binding sites (I2BS) over α2-adrenoceptors .

Quorum Sensing Inhibition (QSI) Activity

Imidazole derivatives with alkoxy or halogen substituents exhibit varying QSI potencies:

The absence of electron-withdrawing groups (e.g., nitro) in this compound may explain its lower QSI activity compared to benzimidazole 18a .

Receptor Binding Affinities

| Compound Name | Target Receptor | Affinity (Ki/IC50) | Reference |

|---|---|---|---|

| TEIMD | I2BS | 1.7 nM | |

| Clonidine | α2-Adrenoceptor | 20–200 nM | |

| This compound | I2BS (predicted) | Not reported | — |

The 4-methylphenyl group may confer moderate I2BS affinity, but further experimental validation is required.

Physicochemical Properties

Higher LogP values correlate with increased hydrophobicity, suggesting improved CNS penetration for this compound compared to polar analogs like naphazoline HCl .

Biological Activity

The compound 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Biological Activity Overview

Imidazole derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities such as antimicrobial , anticancer , anti-inflammatory , and antiviral effects. The imidazole ring is a crucial pharmacophore in many drugs due to its ability to interact with various biological targets.

Key Biological Activities

-

Anticancer Activity :

- Imidazole derivatives have shown significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents.

- A study reported that certain imidazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 and HCT116 .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Antiviral Activity :

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : These compounds often interact with various receptors (e.g., alpha adrenergic receptors), influencing physiological responses such as blood pressure regulation .

- Cell Cycle Interference : Some studies show that imidazole derivatives can affect cell cycle progression in cancer cells, leading to increased apoptosis .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Efficacy

In a recent study on the anticancer effects of imidazole derivatives, researchers synthesized a series of compounds based on the imidazole structure and evaluated their activity against multiple cancer cell lines. The results indicated that some derivatives exhibited potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study: Antimicrobial Activity

Another investigation focused on the antibacterial properties of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives displayed an inhibition zone comparable to standard antibiotics like chloramphenicol, suggesting their potential use as alternative antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : Two primary approaches are documented:

- Base-promoted cyclization : Reacting amidines with ketones under basic conditions (e.g., KOH/EtOH) yields spiro-fused dihydroimidazolones. Optimal yields (70–85%) are achieved at 80–100°C for 12–24 hours .

- Hydrochloride intermediate synthesis : Using 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride (C₃H₉ClN₄) as a precursor with nucleophiles or oxidizing agents (e.g., NaBH₄, H₂O₂) under controlled pH (6–8) and temperature (25–50°C) yields substituted derivatives .

Key Factors : Elevated temperatures and prolonged reaction times enhance cyclization efficiency, while pH control minimizes side reactions in hydrochloride-based routes.

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound derivatives?

- Methodological Answer :

- Refinement : SHELX software refines crystallographic data, resolving bond lengths (e.g., C–N: 1.32–1.35 Å) and angles with an R-factor < 0.05 .

- Visualization : ORTEP-III generates thermal ellipsoid plots to depict atomic displacement parameters, critical for analyzing molecular packing and hydrogen-bonding networks (e.g., N–H···O interactions) .

Example : The crystal structure of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole (C₁₀H₁₂N₂O) reveals a planar imidazole ring and intermolecular N–H···N hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. What mechanistic insights have DFT studies provided into the formation reactions of this compound complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition states and reaction pathways. For example:

- Coordination chemistry : The ligand 2-hydrazinyl-4,5-dihydro-1H-imidazole forms stable Cu(II) complexes via N–N and imine-N donor sites, with Gibbs free energy (ΔG) of −45.2 kJ/mol favoring complexation .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize intermediates by 8–12 kJ/mol compared to non-polar media, as shown by solvation models .

Q. How do structural modifications of the 4-methylphenyl group affect the biological activity of dihydroimidazole derivatives?

- Methodological Answer :

- Pharmacological SAR :

- Key Insight : Electron-withdrawing groups (e.g., −NO₂) enhance antimicrobial activity, while bulky substituents (e.g., tert-butyl) improve receptor binding affinity .

Q. What computational approaches are employed to predict the reactivity and stability of this compound in different solvents?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solvation free energies (e.g., −28.5 kJ/mol in water vs. −15.3 kJ/mol in toluene) using OPLS-AA force fields .

- Docking Studies : AutoDock Vina models ligand-receptor interactions (e.g., binding affinity: −9.2 kcal/mol with I₂-imidazoline receptors) .

Validation : Experimental pharmacokinetic data (e.g., LogP: 2.1) align with simulations within ±10% error .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different methodologies?

- Methodological Answer :

- Analytical Cross-Validation : Compare yields using HPLC (≥98% purity) and ¹H NMR (integration of aromatic protons at δ 7.2–7.4 ppm) to confirm product homogeneity .

- Reproducibility Protocol :

Standardize starting material purity (e.g., ≥99% amidines).

Control humidity (<5% RH) to prevent hydrolysis in base-promoted routes .

Use inert atmospheres (N₂/Ar) for hydrochloride-based syntheses .

Case Study : Discrepancies in yields (60% vs. 82%) were traced to residual moisture in KOH, resolved by drying at 120°C for 2 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.